molecular formula C19H18ClN3O3S B11167394 N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenoxybutanamide

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenoxybutanamide

Cat. No.: B11167394
M. Wt: 403.9 g/mol
InChI Key: NDHCFLIBRDUTKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenoxybutanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenoxybutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base.

    Introduction of the Chlorophenoxy Group: The next step involves the introduction of the 4-chlorophenoxy group. This can be accomplished by reacting the thiadiazole intermediate with 4-chlorophenol in the presence of a suitable coupling agent.

    Formation of the Butanamide Moiety: The final step involves the formation of the butanamide moiety. This can be achieved by reacting the intermediate with 2-phenoxybutanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and room temperature.

    Substitution: Amines, thiols, dimethylformamide (DMF), and reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenoxybutanamide has been studied for various scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an anti-inflammatory, antimicrobial, and anticancer agent. It has been evaluated for its ability to inhibit specific enzymes and pathways involved in disease progression.

    Biological Studies: The compound has been used in studies to understand its effects on cellular processes, including apoptosis, cell proliferation, and signal transduction.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenoxybutanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition can lead to the modulation of neurotransmitter levels and subsequent effects on neuronal signaling. Additionally, the compound may interact with other cellular targets, leading to its observed biological activities.

Comparison with Similar Compounds

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenoxybutanamide can be compared with other thiadiazole derivatives, such as:

    5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: This compound shares a similar structural motif but differs in the heterocyclic ring, which can lead to differences in biological activity and chemical reactivity.

    2-phenoxybutanamide derivatives: These compounds share the butanamide moiety but differ in the substituents on the phenyl ring, leading to variations in their pharmacological profiles.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H18ClN3O3S

Molecular Weight

403.9 g/mol

IUPAC Name

N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide

InChI

InChI=1S/C19H18ClN3O3S/c1-2-16(26-15-6-4-3-5-7-15)18(24)21-19-23-22-17(27-19)12-25-14-10-8-13(20)9-11-14/h3-11,16H,2,12H2,1H3,(H,21,23,24)

InChI Key

NDHCFLIBRDUTKA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)COC2=CC=C(C=C2)Cl)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.